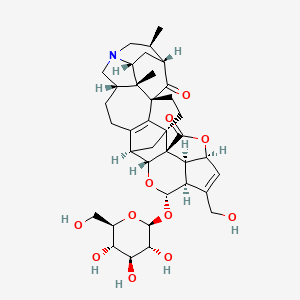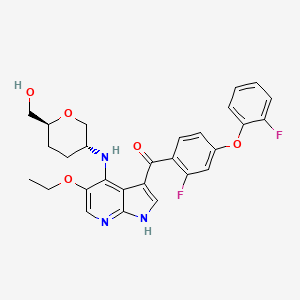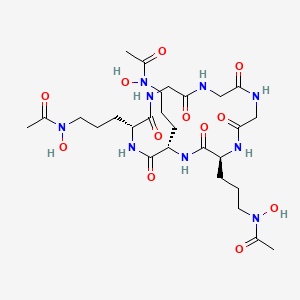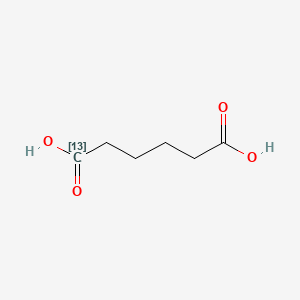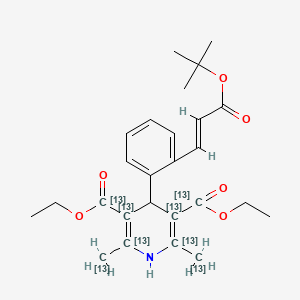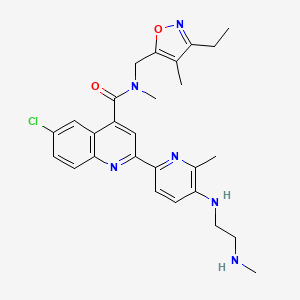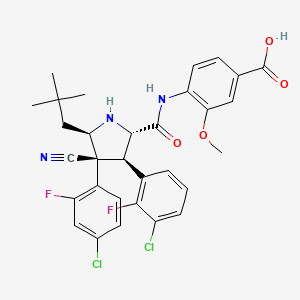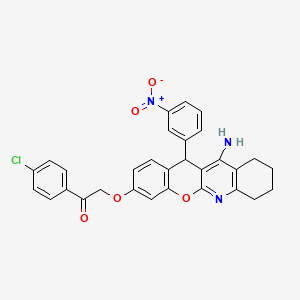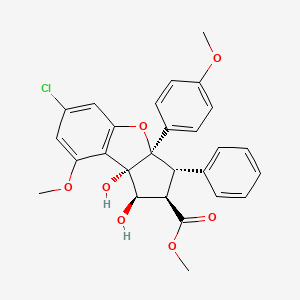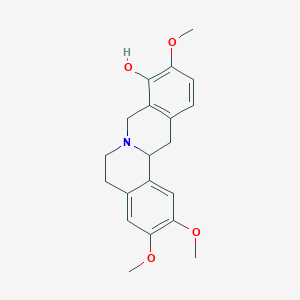
Tetrahydropalmatrubine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydropalmatrubine is an isoquinoline alkaloid that can be isolated from the herbaceous plant Corydalis saxicola . It belongs to the class of tetrahydroprotoberberine alkaloids, which are known for their diverse pharmacological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method starts with the condensation of β-ethylamides of electron-rich arenes using reagents such as phosphorus pentoxide, phosphorus oxychloride, or zinc chloride . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at carbon-1. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium(II) complexes has been shown to be an effective method for the enantioselective reduction of cyclic imines, producing tetrahydroisoquinolines with high yields and enantiomeric excess values ranging from 90% to 97% .
Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola, followed by purification processes to isolate the compound . The extraction process typically includes solvent extraction, chromatography, and crystallization to obtain pure this compound.
化学反応の分析
Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Tetrahydropalmatrubine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other isoquinoline alkaloids and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential neuroprotective and anti-inflammatory effects.
Medicine: Explored for its analgesic, anti-addiction, and antitumor properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
作用機序
Tetrahydropalmatrubine is structurally similar to other tetrahydroprotoberberine alkaloids such as tetrahydropalmatine, corydaline, and benzyltetrahydropalmatine . it is unique in its specific pharmacological profile and potential therapeutic applications. For instance, while tetrahydropalmatine is known for its analgesic and anti-addiction effects, this compound has shown promise in neuroprotection and anti-inflammatory activities .
類似化合物との比較
- Tetrahydropalmatine
- Corydaline
- Benzyltetrahydropalmatine
- Crassiflorine
- Litseglutine B
- Stephalagine
特性
CAS番号 |
7762-76-7 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChIキー |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


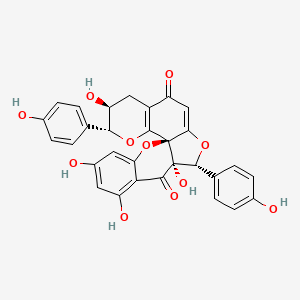
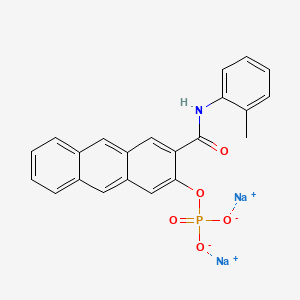
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)
